REACTION_CXSMILES
|
[C:1]([N:9]1[CH2:14][CH2:13][N:12]([CH2:15][C:16]([O:18]CC)=O)[CH2:11][CH2:10]1)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[NH2:21][NH2:22]>CCO>[C:1]([N:9]1[CH2:10][CH2:11][N:12]([CH2:15][C:16]([NH:21][NH2:22])=[O:18])[CH2:13][CH2:14]1)(=[O:8])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Synthesized
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1CCN(CC1)CC(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: PERCENTYIELD | 51.5% | |
YIELD: CALCULATEDPERCENTYIELD | 51.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |